LY2623091 - 1162264-07-4

LY2623091

Catalog Number: EVT-3163942
CAS Number: 1162264-07-4
Molecular Formula: C30H30FN5O3
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY-2623091 is under investigation in clinical trial NCT02194465 (A Study of LY2623091 in Participants With High Blood Pressure).
Source and Classification

LY2623091 was developed by Eli Lilly and Company and is identified by the chemical registry number 1162264-07-4. It is categorized under non-steroidal mineralocorticoid receptor antagonists, which differ from traditional steroidal antagonists like spironolactone and eplerenone in their chemical structure and mechanisms of action .

Synthesis Analysis

The synthesis of LY2623091 involves a multi-step process that employs both Heck and Suzuki-Miyaura cross-coupling reactions. The synthetic route begins with the preparation of key intermediates through Heck reactions, which are followed by the formation of the dibenzoxepine ring system. The final steps utilize Suzuki-Miyaura cross-coupling to introduce specific functional groups.

Key Reaction Conditions

  • Heck Reaction: This reaction uses palladium acetate as a catalyst, sodium acetate as a base, and tetrabutylammonium bromide as a phase-transfer catalyst. It is typically carried out in N-methyl-2-pyrrolidone at elevated temperatures.
  • Suzuki-Miyaura Cross-Coupling: This step employs palladium acetate, triphenylphosphine, and potassium carbonate in a mixture of dioxane-water at elevated temperatures .
Molecular Structure Analysis

LY2623091 possesses a complex molecular structure characterized by its dibenzoxepine framework. The compound exhibits significant structural similarities with other mineralocorticoid receptor antagonists, which influence its binding affinity and biological activity.

Structural Features

  • The compound's structure allows it to effectively bind to mineralocorticoid receptors, inhibiting their activity.
  • The presence of specific functional groups within the dibenzoxepine ring enhances its selectivity for mineralocorticoid receptors over glucocorticoid receptors .
Chemical Reactions Analysis

LY2623091 participates in various chemical reactions, including:

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Substitution reactions occur at various positions on the molecule depending on the reagents used.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or other oxidizing agents are used.
  • Reduction Conditions: Hydrogen gas with palladium on carbon serves as the catalyst.
  • Substitution Reagents: Halogenating agents, nucleophiles, and bases are employed .
Mechanism of Action

LY2623091 functions primarily by binding to mineralocorticoid receptors. This binding inhibits receptor activity, preventing translocation to the nucleus where it would typically activate the transcription of genes involved in sodium retention and blood pressure regulation.

Biological Effects

  • The inhibition of mineralocorticoid receptors leads to reduced sodium reabsorption in renal tissues, contributing to lower blood pressure.
  • Experimental studies have shown that LY2623091 limits renal injury in models of chronic kidney disease more effectively than existing treatments like eplerenone .
Physical and Chemical Properties Analysis

LY2623091 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: It shows variable solubility in organic solvents; specific solubility data may depend on the formulation.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy .
Applications

The potential applications of LY2623091 span various fields:

  • Pharmaceutical Development: As a mineralocorticoid receptor antagonist, it holds promise for treating hypertension and chronic kidney disease.
  • Research Tool: It is utilized in scientific research to study the pathways associated with mineralocorticoid receptor activation and antagonism.
  • Clinical Trials: Although promising results have been observed in preclinical studies, LY2623091 has not progressed into late-stage clinical trials and is no longer actively developed .
Introduction to Nonsteroidal Mineralocorticoid Receptor Antagonists (MRAs)

Role of Mineralocorticoid Receptors in Pathophysiological Pathways

Table 1: Pathophysiological Consequences of MR Overactivation

TissueMolecular PathwaysFunctional Outcomes
Kidney↑ TGF-β, ↑ collagen I/III, ↑ PAI-1Tubulointerstitial fibrosis, glomerulosclerosis, proteinuria
Heart↑ NADPH oxidase, ↑ galectin-3, ↑ LOXMyocardial fibrosis, diastolic dysfunction, arrhythmia
Vasculature↑ Endothelin-1, ↓ nitric oxide bioavailabilityEndothelial dysfunction, vascular remodeling, hypertension
Immune cells↑ NLRP3 inflammasome, ↑ IL-1βMacrophage infiltration, chronic inflammation

Evolution from Steroidal to Nonsteroidal MRAs: Rationale and Clinical Imperatives

Steroidal MRAs (spironolactone, eplerenone) revolutionized cardiorenal therapy but exhibit significant off-target interactions due to structural similarity to progesterone and testosterone. These limitations include:

  • Sex hormone-related adverse effects: Gynecomastia (spironolactone incidence: 10% vs 1% placebo) [5]
  • Narrow therapeutic index: Dose-dependent hyperkalemia risk (RALES trial: 2-fold increase in severe hyperkalemia) [5] [6]
  • Renal-predominant distribution: Limited efficacy in cardiac tissue despite MR’s pathophysiological role [7]

Nonsteroidal MRAs were engineered to overcome these constraints through:

  • Selective MR binding: Reduced affinity for progesterone/androgen receptors
  • Balanced tissue distribution: Enhanced cardiac penetration (finerenone heart/kidney ratio: 0.8 vs spironolactone: 0.3) [5]
  • Differential co-regulator recruitment: Altered MR conformational changes that modulate gene expression profiles [9]

Table 2: Evolution of Mineralocorticoid Receptor Antagonists

PropertySteroidal MRAsNonsteroidal MRAsClinical Implications
Molecular ScaffoldSteroid nucleusHeterocyclic scaffolds (e.g., dihydropyridine, benzoxazinone)Reduced cross-reactivity with sex hormone receptors
Selectivity for MRLow (spironolactone: AR antagonist, PR agonist)High (>500-fold selectivity vs GR/PR/AR)Lower risk of gynecomastia, sexual dysfunction
Tissue DistributionRenal-predominant (spironolactone kidney:heart ≈ 3:1)Balanced (finerenone kidney:heart ≈ 1:1)Enhanced cardioprotective effects
Therapeutic IndexNarrow (hyperkalemia dose-limiting)Wider (preclinical TI 57-fold > eplerenone) [6]Potential for use in advanced CKD

LY2623091 as a Case Study in Nonsteroidal MRA Development

LY2623091 (Eli Lilly) exemplifies the structural innovation in nonsteroidal MRAs with its dibenzo[b,e]oxepine core linked to a substituted benzimidazole-urea pharmacophore [1] [8]. Its chemical signature includes:

  • Molecular formula: C₃₀H₃₀FN₅O₃
  • Molecular weight: 527.59 g/mol
  • Stereochemistry: (R)-absolute configuration at chiral center, (E)-geometry at exocyclic alkene [8]
  • CAS registry: 1162264-07-4

Mechanistically, LY2623091 functions as a competitive MR antagonist with subnanomolar binding affinity (IC₅₀ < 10 nM), inhibiting aldosterone-induced gene transcription [4]. Unique among early nonsteroidal candidates, it demonstrated CYP3A4-dependent clearance, creating potential for drug-drug interactions but allowing synergistic administration with CYP3A4 inhibitors [1]. Preclinical models indicated efficacy in refractory hypertension and proteinuric kidney disease, positioning it as a candidate for RAS-resistant conditions [1] [9].

Table 3: Molecular and Developmental Profile of LY2623091

CharacteristicPropertiesResearch Significance
Chemical ClassDibenzooxepine-benzimidazoleNovel scaffold with patentable composition
MechanismCompetitive MR antagonismPure antagonist without partial agonist activity
Metabolic PathwayCYP3A4-dependentEnables pharmacokinetic boosting strategies
Solubility0.00666 mg/mL (predicted)Formulation challenges for oral delivery
logP4.23 (predicted)Moderate lipophilicity supporting tissue penetration
Development StagePhase II (discontinued)Proof-of-concept for nonsteroidal chemotypes

Clinical development progressed to Phase II trials (NCT02194465) in hypertension and CKD, but was discontinued circa 2015–2016 without public efficacy/safety disclosures [9]. Its legacy resides in validating:

  • The dibenzooxepine scaffold as a viable MR-binding platform
  • CYP3A4-based pharmacokinetics as a double-edged sword (drug interaction risk vs dose optimization)
  • The competitive landscape where finerenone and esaxerenone achieved clinical success

Properties

CAS Number

1162264-07-4

Product Name

LY2623091

IUPAC Name

[5-[(E)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea

Molecular Formula

C30H30FN5O3

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C30H30FN5O3/c1-19(17-35-10-12-38-13-11-35)36-27-9-6-20(15-26(27)33-30(36)34-29(32)37)14-25-23-5-3-2-4-21(23)18-39-28-16-22(31)7-8-24(25)28/h2-9,14-16,19H,10-13,17-18H2,1H3,(H3,32,33,34,37)/b25-14+/t19-/m1/s1

InChI Key

YPCLDHGBEKZGEB-RUDKWAFVSA-N

SMILES

CC(CN1CCOCC1)N2C3=C(C=C(C=C3)C=C4C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N

Canonical SMILES

CC(CN1CCOCC1)N2C3=C(C=C(C=C3)C=C4C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N

Isomeric SMILES

C[C@H](CN1CCOCC1)N2C3=C(C=C(C=C3)/C=C\4/C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.